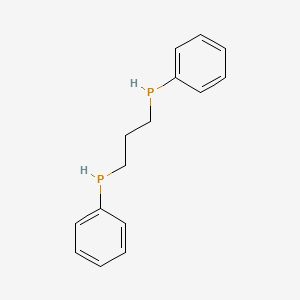

1,3-Bis(phenylphosphino)propane

Vue d'ensemble

Description

1,3-Bis(phenylphosphino)propane is a useful research compound. Its molecular formula is C15H18P2 and its molecular weight is 260.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,3-Bis(phenylphosphino)propane (DPPP) is an organophosphorus compound widely recognized for its applications in coordination chemistry and catalysis. Its biological activity has garnered attention due to its potential in therapeutic applications, particularly in cancer treatment and cellular processes. This article delves into the biological activity of DPPP, highlighting significant research findings, case studies, and relevant data.

Chemical Structure and Properties

DPPP has the chemical formula Ph2P(CH2)3PPh2, characterized by two diphenylphosphino groups linked by a propane chain. This structure allows DPPP to function as a bidentate ligand, effectively coordinating with various metal ions, which is crucial for its biological applications.

Biological Activity Overview

Research indicates that DPPP exhibits notable cytotoxic effects against various cancer cell lines. Its efficacy is primarily attributed to its ability to form metal complexes that interact with biological targets.

Cytotoxicity Studies

A study evaluated the cytotoxicity of DPPP and its metal complexes against human colorectal (HCT116) and ovarian (A2780) carcinoma cells. The findings revealed that DPPP exhibited a higher antiproliferative effect in A2780 cells compared to HCT116 cells. The order of cytotoxicity was noted as follows:

| Compound | Cytotoxicity Rank |

|---|---|

| 5 | 1 |

| 6 | 2 |

| 9 (DPPP) | 3 |

| 8 | 4 |

| 2 | 5 |

This study underscores the potential of DPPP as a therapeutic agent in oncology .

The mechanism by which DPPP exerts its biological effects involves the induction of apoptosis through intrinsic mitochondrial pathways. Research on Ru(II) complexes containing DPPP has shown that they can induce apoptosis in S-180 cells by inhibiting anti-apoptotic proteins like Bcl-2 while activating pro-apoptotic factors such as Bax .

Nanoclusterzyme Applications

Recent studies have explored the use of DPPP in the development of nanoclusterzymes for dual colorimetric sensing applications. These nanoclusterzymes leverage the unique properties of DPPP to enhance sensitivity and specificity in detecting analytes, demonstrating significant potential in analytical chemistry .

Ferroptosis Modulation

DPPP derivatives have also been implicated in ferroptosis, a form of regulated cell death characterized by lipid peroxidation. Research indicates that triarylphosphines related to DPPP can react with lipid peroxides, suggesting a role in modulating ferroptosis pathways, which are relevant in various degenerative diseases and cancers .

Synthesis and Coordination Chemistry

DPPP is synthesized through various methods, including metal-halogen exchange reactions. Its ability to coordinate with metals enhances its stability and biological activity. The coordination chemistry of DPPP allows it to form stable complexes with transition metals, which can be tailored for specific biological applications .

Applications De Recherche Scientifique

Catalysis

Palladium-Catalyzed Reactions

dppp is prominently used as a ligand in palladium-catalyzed reactions, enhancing both reaction rates and selectivity. Its role is critical in various coupling reactions such as:

- Heck Reaction : dppp facilitates the coupling of aryl halides with alkenes, yielding substituted alkenes.

- Suzuki Coupling : It aids in the cross-coupling of boronic acids with aryl halides to form biaryl compounds.

- Negishi and Sonogashira Couplings : These reactions benefit from dppp's ability to stabilize palladium complexes, improving yields and selectivity.

Organometallic Chemistry

dppp plays a vital role in forming stable organometallic complexes. It is used to synthesize various metal complexes that are essential for developing new materials and pharmaceuticals. For example:

- Gold Clusters : Research has shown that dppp can stabilize gold clusters, which are important in nanotechnology and catalysis. Studies have demonstrated its effectiveness in synthesizing stable mixed-diphosphine ligated gold clusters, highlighting its utility in organometallic chemistry .

Polymer Chemistry

In polymer science, dppp is employed to synthesize specialty polymers through controlled radical polymerization techniques. Its application includes:

- Donor-Acceptor Diblock Copolymers : dppp has been used in the sequential polymerization process to create novel diblock copolymers with specific electronic properties, showcasing its versatility in materials science .

Environmental Chemistry

dppp has potential applications in environmental remediation efforts due to its catalytic properties. It has been explored for:

- Pollutant Degradation : The compound can catalyze reactions that help degrade environmental pollutants, making it valuable for developing green chemistry solutions .

Pharmaceutical Development

The compound is instrumental in synthesizing complex organic molecules that are crucial for drug discovery and development. Its efficiency in creating active pharmaceutical ingredients (APIs) highlights its importance in medicinal chemistry.

Summary of Applications

Case Studies

-

Nanoclusterzyme Dual Colorimetric Sensing

A study highlighted the use of dppp in developing nanoclusterzymes for dual colorimetric sensing applications, indicating significant potential in analytical chemistry and sensor development . -

Gold Cluster Stability Evaluation

Research focused on the synthesis and stability evaluation of gold clusters using dppp as a ligand demonstrated its critical role in organometallic chemistry and potential industrial applications . -

Enantioselective Hydrogenation

The compound has been studied for its effectiveness as a chiral diphosphine ligand in enantioselective hydrogenations, showcasing its utility in producing chiral compounds essential for pharmaceuticals .

Propriétés

IUPAC Name |

phenyl(3-phenylphosphanylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18P2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNRJUHUOZDFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)PCCCPC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402440 | |

| Record name | 1,3-BIS(PHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28240-66-6 | |

| Record name | 1,3-BIS(PHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.